Cyclohexanamine 2-(phosphonooxy)acrylate
Overview
Description
Cyclohexanamine 2-(phosphonooxy)acrylate, also known as phosphoenolpyruvic acid cyclohexylammonium salt, is a compound with the molecular formula C9H18NO6P and a molecular weight of 267.22 g/mol. It is a derivative of phosphoenolpyruvic acid, a key intermediate in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine 2-(phosphonooxy)acrylate can be synthesized through the reaction of phosphoenolpyruvic acid with cyclohexylamine. The reaction typically involves the formation of a salt between the phosphoenolpyruvic acid and cyclohexylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a crystalline powder form .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine 2-(phosphonooxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoenolpyruvate derivatives, while reduction can produce cyclohexanamine derivatives.
Scientific Research Applications
Cyclohexanamine 2-(phosphonooxy)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications and its role in biochemical processes.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexanamine 2-(phosphonooxy)acrylate involves its interaction with specific molecular targets and pathways. It acts as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways such as glycolysis and gluconeogenesis. The compound’s effects are mediated through its binding to enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Phosphoenolpyruvic acid: A key intermediate in metabolic pathways.
Cyclohexylamine: A related amine compound used in various chemical reactions.
Uniqueness
Cyclohexanamine 2-(phosphonooxy)acrylate is unique due to its combined structure of phosphoenolpyruvic acid and cyclohexylamine, which imparts distinct chemical and biological properties. This combination allows it to participate in specific reactions and pathways that are not possible with the individual components .
Biological Activity
Overview
Cyclohexanamine 2-(phosphonooxy)acrylate, also known as phosphoenolpyruvic acid cyclohexylammonium salt, is a compound with the molecular formula CHNOP and a molecular weight of 267.22 g/mol. It is derived from phosphoenolpyruvic acid, a crucial intermediate in various biochemical pathways, particularly in glycolysis and gluconeogenesis. This compound exhibits distinct chemical and biological properties due to its unique structure, which combines elements of both phosphoenolpyruvic acid and cyclohexylamine.
The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. It interacts with specific enzymes involved in metabolic pathways, influencing processes such as glycolysis and gluconeogenesis. The compound's mechanism involves binding to enzymes, which alters their activity and subsequently affects cellular metabolism.
Biological Activities
-
Enzymatic Interactions :
- This compound acts as a substrate for various enzymes, facilitating biochemical reactions essential for energy production.
- It has been shown to influence the activity of key metabolic enzymes, potentially modulating energy homeostasis in cells.
- Cytoprotective Effects :
- Potential Therapeutic Applications :
Case Study 1: Enzymatic Activity Modulation
A study evaluated the impact of this compound on the activity of pyruvate kinase (PK), a key enzyme in glycolysis. The results demonstrated that the compound enhanced PK activity under certain conditions, suggesting its potential to influence glucose metabolism positively.
Case Study 2: Antioxidant Properties
In vitro studies using HeLa cells indicated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. This suggests a protective mechanism against oxidative damage, highlighting its potential application in therapies aimed at oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
---|---|---|---|
This compound | CHNOP | 267.22 g/mol | Substrate for glycolytic enzymes |
Phosphoenolpyruvic Acid | CHOP | 168.06 g/mol | Key intermediate in glycolysis |
Cyclohexylamine | CHN | 99.17 g/mol | Used as a reagent in various chemical reactions |
Research Findings
Recent studies have highlighted the unique properties of this compound:
Properties
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCNZDHPABZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35556-70-8, 10526-80-4 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3065110 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10526-80-4 | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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